Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H23F2NO4. It is a piperidine derivative that features a tert-butyl ester group, two fluorine atoms, and a methoxy-oxo-propyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the difluoro and methoxy-oxo-propyl groups through a series of reactions. The tert-butyl ester group is often introduced via esterification reactions. Specific reaction conditions, such as the use of anhydrous solvents, controlled temperatures, and specific catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A similar compound with a different substituent at the 4-position.
Tert-butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: Another related compound with a methylsulfonyl group.
Uniqueness
Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H23F2NO4 |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-8-7-10(14(15,16)9-17)5-6-11(18)20-4/h10H,5-9H2,1-4H3 |
InChI Key |
KISRDVFGLAKJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCC(=O)OC |
Origin of Product |
United States |
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